molecular formula C22H17ClN2O2S B11117973 2-(4-chloro-2-methylphenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11117973
M. Wt: 408.9 g/mol
InChI Key: GHJSKTGLDQYHBI-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound features a complex structure that includes a chlorinated phenoxy group, a naphthyl group, and a thiazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of a chlorinated phenoxy group, a naphthyl group, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17ClN2O2S

Molecular Weight

408.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H17ClN2O2S/c1-14-11-16(23)9-10-20(14)27-12-21(26)25-22-24-19(13-28-22)18-8-4-6-15-5-2-3-7-17(15)18/h2-11,13H,12H2,1H3,(H,24,25,26)

InChI Key

GHJSKTGLDQYHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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